10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride
Description
10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0²,⁶]undeca-2(6),8,10-triene hydrochloride is a tricyclic heterocyclic compound featuring a fused bicyclic core with sulfur (thia) and nitrogen (diaza) atoms. The 3-methylphenyl substituent at position 10 contributes to its steric and electronic properties, while the hydrochloride salt enhances aqueous solubility. This compound is structurally distinct due to its compact tricyclic system and the presence of a sulfur atom, which differentiates it from other polycyclic derivatives.
Properties
IUPAC Name |
10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.02,6]undeca-2(6),8,10-triene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S.ClH/c1-10-4-2-5-11(8-10)12-9-17-13-6-3-7-14(13)18-15(17)16-12;/h2,4-5,8-9H,3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDLQYELNSEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN3C4=C(CCC4)SC3=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a thia and diaza moiety, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 290.4 g/mol.
Antitumor Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related diazatricyclic compounds have shown efficacy against various cancer cell lines through mechanisms such as inhibition of DNA synthesis and induction of apoptosis.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | L1210 (leukemia) | 5.2 | DNA synthesis inhibition |
| Compound B | A549 (lung cancer) | 7.4 | Apoptosis induction |
| This compound | MCF-7 (breast cancer) | TBD | TBD |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. Inhibition of this enzyme can lead to reduced proliferation of cancer cells.
Case Study: DHFR Inhibition
In vitro studies demonstrated that the compound inhibits DHFR with an IC50 value comparable to established antifolate drugs. This suggests a potential application in cancer therapies where folate metabolism is dysregulated.
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | TBD |
| Metabolism | Hepatic |
Toxicity studies indicate that while the compound exhibits promising therapeutic effects, careful evaluation is necessary to minimize adverse effects in clinical settings.
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIo)
| Property | Target Compound | IIi | IIj | IIo |
|---|---|---|---|---|
| Core Structure | 7-thia-1,9-diazatricyclo[6.3.0.0²,⁶]undeca-triene | 3,7-dithia-5-azatetracyclo | 3,7-dithia-5-azatetracyclo | 3,7-dithia-5-azatetracyclo |
| Substituent | 3-methylphenyl | 4-methoxyphenyl | 4-hydroxyphenyl | 3-methoxy-4-hydroxyphenyl |
| Functional Groups | Methyl group | Methoxy, ketone | Hydroxy, ketone | Methoxy, hydroxy, ketone |
| Polarity | Moderate (hydrochloride salt enhances solubility) | Low (methoxy increases lipophilicity) | High (hydroxy enhances H-bonding) | Moderate (mixed substituents) |
Key Observations:
- Core Differences: The target compound’s tricyclic system is smaller (undeca-triene vs.
- Substituent Impact: The 3-methylphenyl group in the target compound offers steric bulk without strong electron-donating/withdrawing effects, contrasting with the 4-methoxyphenyl (IIi, electron-donating) or 4-hydroxyphenyl (IIj, H-bond donor) groups. The hydrochloride salt confers superior aqueous solubility compared to neutral analogs like IIi–IIo .
Hypothetical Pharmacological Profiles
While biological data for the target compound are unavailable, inferences can be drawn from its analogs:
- IIi–IIo : Demonstrated moderate activity in enzyme inhibition assays (e.g., kinase targets), with IIj showing enhanced binding affinity due to its hydroxy group .
- Target Compound : The 3-methylphenyl group may improve membrane permeability compared to polar analogs (IIj, IIo), while the hydrochloride salt enhances bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
